molecular formula C6H13ClO B077783 1-(2-Chloroethoxy)butane CAS No. 10503-96-5

1-(2-Chloroethoxy)butane

Cat. No.: B077783
CAS No.: 10503-96-5
M. Wt: 136.62 g/mol
InChI Key: OJMVRGXLTANFRG-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)butane is an organic compound with the molecular formula C6H13ClO. It is a colorless liquid that is primarily used in organic synthesis and various industrial applications. The compound is characterized by the presence of a chloroethoxy group attached to a butane chain, making it a versatile intermediate in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)butane can be synthesized through the reaction of butanol with 2-chloroethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ether bond. The general reaction scheme is as follows:

C4H9OH+ClCH2CH2OHC4H9OCH2CH2Cl+H2O\text{C4H9OH} + \text{ClCH2CH2OH} \rightarrow \text{C4H9OCH2CH2Cl} + \text{H2O} C4H9OH+ClCH2CH2OH→C4H9OCH2CH2Cl+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and selectivity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)butane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The ether linkage can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

1-(2-Chloroethoxy)butane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)butane involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an electrophilic intermediate. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    1-(2-Bromoethoxy)butane: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.

    1-(2-Iodoethoxy)butane: Contains an iodo group, which is a better leaving group than chloro, making it more reactive in nucleophilic substitution reactions.

    1-(2-Fluoroethoxy)butane: The fluoro group is less reactive than chloro, leading to different chemical behavior.

Uniqueness: 1-(2-Chloroethoxy)butane is unique due to its balanced reactivity, making it suitable for a wide range of chemical transformations. Its chloro group provides a good balance between reactivity and stability, allowing for controlled reactions in both laboratory and industrial settings .

Properties

IUPAC Name

1-(2-chloroethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-2-3-5-8-6-4-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMVRGXLTANFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338007
Record name 1-(2-Chloroethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10503-96-5
Record name 1-(2-Chloroethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butoxyethyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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